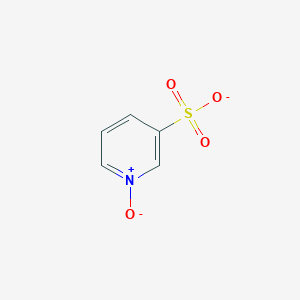

Pyridine-3-sulfonate 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine-3-sulfonate 1-oxide is a useful research compound. Its molecular formula is C5H4NO4S- and its molecular weight is 174.16g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Pyridine-3-sulfonate 1-oxide serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noteworthy for its role in the production of sulfonamides, which are essential in antibiotic therapy. The compound's derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine-3-sulfonate exhibit significant antimicrobial properties. For instance, certain synthesized compounds based on pyridine carboxamides have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for new antibiotic development .

Electroplating Industry

This compound is extensively used in the electroplating industry due to its ability to improve the precipitation behavior of electropolishing baths. The compound enhances the quality of metal coatings by promoting uniform deposition and reducing defects.

Production Method

A notable method for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloro-pyridine to yield pyridine-3-sulfonic acid free from heavy metals. This environmentally friendly process addresses disposal issues associated with toxic catalysts like mercuric sulfate . The application of this compound in electroplating not only optimizes production but also aligns with regulatory standards concerning environmental safety.

Organic Synthesis

In organic chemistry, this compound acts as a valuable reagent in various synthetic pathways. Its derivatives are utilized in the synthesis of complex molecules, including those with potential therapeutic effects.

Case Study: Synthesis of Sulfonylpyrrole Compounds

Recent innovations have focused on utilizing pyridine-3-sulfonyl chloride derived from pyridine-3-sulfonic acid for synthesizing sulfonylpyrrole compounds. These compounds have been identified as useful agents for treating gastrointestinal disorders such as peptic ulcers due to their acid secretion inhibitory properties . The synthesis process employs phosphorus pentachloride under specific conditions to enhance yield and purity.

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for sulfonamide antibiotics and other drugs | Antimicrobial and anti-inflammatory activities observed |

| Electroplating | Enhances metal deposition quality in electroplating baths | Improves uniformity and reduces defects in coatings |

| Organic Synthesis | Reagent for synthesizing complex molecules | Useful in developing therapeutic agents for various medical conditions |

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium-3-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNFADQKJJBJJB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO4S- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.